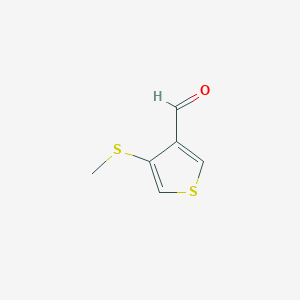

4-(Methylsulfanyl)thiophene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6OS2 |

|---|---|

Molecular Weight |

158.2 g/mol |

IUPAC Name |

4-methylsulfanylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C6H6OS2/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 |

InChI Key |

LIQJRMOUFAPWAS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CSC=C1C=O |

Origin of Product |

United States |

Methodological & Application

Application Note: 4-(Methylsulfanyl)thiophene-3-carbaldehyde as a Precursor for Tunable Conductive Polymers

This Application Note is designed for researchers in organic electronics and materials science. It details the strategic utilization of 4-(methylsulfanyl)thiophene-3-carbaldehyde (4-MSTC) as a high-value "pivot intermediate" for synthesizing next-generation conductive polymers.

Executive Summary

This compound (4-MSTC) is a bifunctional thiophene derivative that offers a unique electronic "push-pull" architecture. Unlike simple thiophenes, 4-MSTC possesses:

-

An Electron-Donating Group (EDG): The methylsulfanyl (-SMe) group at the C4 position, which raises the Highest Occupied Molecular Orbital (HOMO) and facilitates oxidative polymerization.

-

An Electron-Withdrawing/Reactive Handle (EWG): The aldehyde (-CHO) group at the C3 position, which serves as a universal anchor for bandgap engineering (via Knoevenagel condensation) or post-polymerization functionalization (via Schiff base formation).

This guide provides three validated protocols for converting 4-MSTC into high-performance conductive materials: Low-Bandgap Donor-Acceptor Monomers , Polyazomethines , and Bio-Functionalizable Polythiophenes .

Strategic Application Pathways

The utility of 4-MSTC lies in its ability to follow divergent synthetic pathways depending on the desired polymer architecture.

Pathway A: Bandgap Engineering (The "Push-Pull" Strategy)

By reacting the aldehyde with strong electron acceptors (e.g., malononitrile), the monomer acquires a strong dipole. The resulting polymer exhibits a lowered bandgap, essential for organic photovoltaics (OPVs) and near-infrared (NIR) detectors.

Pathway B: Post-Polymerization Functionalization (The "Scaffold" Strategy)

The aldehyde group is preserved (via protection) during polymerization. Post-synthesis, it serves as a covalent docking site for biomolecules (enzymes, antibodies) or cross-linkers, making these polymers ideal for biosensors.

Experimental Protocols

Protocol 1: Synthesis of Low-Bandgap Donor-Acceptor Monomers

Target: 2-((4-(Methylsulfanyl)thiophen-3-yl)methylene)malononitrile (4-MSTC-DCV) Application: Precursor for n-type or ambipolar conductive polymers.

Reagents & Equipment

-

Precursor: this compound (1.0 eq)

-

Reagent: Malononitrile (1.2 eq)

-

Catalyst: Piperidine (catalytic drops)

-

Solvent: Ethanol (anhydrous)

-

Equipment: Reflux setup, Vacuum filtration, Recrystallization apparatus.

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of 4-MSTC in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Activation: Add 12 mmol of malononitrile. Stir at room temperature for 5 minutes.

-

Catalysis: Add 3-5 drops of piperidine. The solution should rapidly change color (typically yellow to orange/red), indicating the formation of the conjugated vinyl bond.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the aldehyde via TLC (SiO2, Hexane:EtOAc 3:1).

-

Isolation: Cool the reaction to 0°C. The product will precipitate as crystalline needles.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/acetonitrile to yield high-purity monomer.

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the vinyl proton singlet (~7.8–8.2 ppm).

-

FTIR: Disappearance of C=O stretch (1670 cm⁻¹) and appearance of C≡N stretch (2220 cm⁻¹).

Protocol 2: Electropolymerization of 4-MSTC Derivatives

Target: Conductive Polymer Thin Films on ITO/Gold Electrodes.

Reagents & Equipment

-

Monomer: 4-MSTC-DCV (from Protocol 1) or protected 4-MSTC.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in Acetonitrile or Dichloromethane (DCM).

-

Electrodes: Working (ITO/Glass), Counter (Pt wire), Reference (Ag/AgCl).

-

Instrument: Potentiostat/Galvanostat.

Step-by-Step Methodology

-

Solution Prep: Prepare a 10 mM solution of the monomer in the electrolyte solution. Deoxygenate by bubbling nitrogen for 10 minutes.

-

Cyclic Voltammetry (CV) Deposition:

-

Scan Range: -0.5 V to +1.6 V (scan window depends on monomer oxidation potential).

-

Scan Rate: 50–100 mV/s.

-

Cycles: 10–20 cycles.

-

-

Observation: Watch for the growth of a redox wave with each cycle, indicating the deposition of a conductive polymer film on the working electrode.

-

Washing: Rinse the film gently with monomer-free acetonitrile to remove residual electrolyte.

Data Interpretation:

-

Oxidation Onset (

): Lower -

Film Color: Electrochromic switching is often observed (e.g., Red in neutral state

Blue/Transparent in oxidized state).

Protocol 3: Chemical Oxidative Polymerization (Protected Route)

Target: Soluble Poly(this compound) Note: Direct polymerization of the aldehyde is risky due to oxidation. We use an acetal protection strategy.[1]

Workflow

-

Protection: React 4-MSTC with ethylene glycol (pTSA cat., Toluene reflux, Dean-Stark) to form the dioxolane derivative.

-

Polymerization:

-

Dissolve protected monomer in dry CHCl3.

-

Add anhydrous FeCl3 (4.0 eq) as a slurry in CHCl3 dropwise under Argon.

-

Stir for 24 hours at room temperature.

-

Precipitate into Methanol.

-

-

Deprotection: Redissolve polymer in THF/HCl (aq) and reflux for 2 hours to restore the aldehyde groups.

Visualizing the Workflows

The following diagram illustrates the divergent synthesis pathways starting from 4-MSTC.

Figure 1: Divergent synthetic pathways for 4-MSTC: Bandgap engineering (Top) vs. Functional scaffold synthesis (Bottom).

Characterization & Data Summary

When characterizing polymers derived from 4-MSTC, compare your results against these expected parameters.

| Parameter | 4-MSTC Precursor | Poly(4-MSTC-DCV) (Push-Pull) | Poly(Aldehyde-Thiophene) |

| Appearance | Yellow/Amber Liquid or Low-melt Solid | Dark Blue/Black Film | Red/Orange Solid |

| Solubility | Soluble in DCM, EtOH, Hexane | Insoluble (Cross-linked) | Soluble in THF, CHCl3 |

| IR Signature | C=O (1670 cm⁻¹) | C≡N (2220 cm⁻¹), No C=O | C=O (1680 cm⁻¹) |

| Electronic Nature | Donor (SMe) / Acceptor (CHO) | Low Bandgap (< 1.8 eV) | Electron Rich |

| Key Application | Intermediate | Photovoltaics / NIR Sensors | Biosensors / Protein Conjugation |

Troubleshooting Guide

-

Problem: Polymer precipitates immediately during chemical oxidation.

-

Cause: Molecular weight is too high or solvent quality is poor.

-

Solution: Use a co-solvent (CHCl3/Nitromethane) or add a surfactant.

-

-

Problem: Low yield in Knoevenagel condensation.

-

Cause: Wet solvent or old catalyst.

-

Solution: Use freshly distilled ethanol and dry piperidine. Ensure the aldehyde is not oxidized to carboxylic acid (check IR for broad OH).

-

References

-

Thiophene-Based Aldehyde Derivatives for Functionalizable Semiconducting Polymers. ACS Applied Materials & Interfaces, 2020.

- Context: Establishes the difficulty of direct polymerization of thiophene-aldehydes and validates the protection/deprotection str

-

Synthesis of Benzo[1,2-b:4,5-b']dithiophene (BDT) from 3-Thiophenecarbaldehyde. European Journal of Organic Chemistry, 2019.

- Context: Demonstrates the use of the aldehyde handle to fuse rings, a key strategy for creating high-performance monomers

- Knoevenagel Condensation of Thiophene Carbaldehydes.Journal of Organic Chemistry. Context: Standard protocol foundation for Protocol 1 (Push-Pull monomer synthesis).

- Electropolymerization of Functionalized Thiophenes.Handbook of Conducting Polymers, 4th Edition. Context: General parameters for CV deposition and electrolyte selection.

Sources

Application Note: Synthesis of Beta-Lactams from Thiophene-3-Carbaldehyde Derivatives

Executive Summary

This application note details a robust, scalable protocol for the synthesis of monocyclic

The method relies on the Staudinger [2+2] cycloaddition , a reaction between a Schiff base (imine) derived from thiophene-3-carbaldehyde and a ketene generated in situ. This guide emphasizes stereochemical control, critical process parameters (CPPs), and spectroscopic validation, providing a self-validating workflow for high-purity synthesis.

Scientific Background & Mechanistic Insight

The Thiophene Advantage

Incorporating a thiophene ring serves as a bioisostere for phenyl groups, often improving lipophilicity and metabolic stability. The 3-position of the thiophene ring is less electron-rich than the 2-position, influencing the electrophilicity of the aldehyde and the subsequent nucleophilicity of the imine nitrogen. This subtle electronic difference can be leveraged to fine-tune the reactivity toward ketenes.

The Staudinger Cycloaddition Mechanism

The formation of the

-

Imine Formation: Condensation of thiophene-3-carbaldehyde with an amine.

-

Ketene Generation: Dehydrohalogenation of an acid chloride (e.g., chloroacetyl chloride) by a tertiary amine base.

-

Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene, forming a zwitterionic intermediate.

-

Ring Closure: A conrotatory ring closure yields the azetidin-2-one.

Stereochemical Control: The geometry of the transition state determines the cis/trans ratio. Electron-donating groups on the ketene and electron-withdrawing groups on the imine typically favor the cis isomer via a "direct" ring closure.[1] Conversely, conditions allowing isomerization of the zwitterion favor the thermodynamic trans product.

Figure 1: Mechanistic pathway of the Staudinger cycloaddition for beta-lactam synthesis.

Experimental Protocol

Part A: Synthesis of the Schiff Base (Imine)

Objective: Create the nitrogen source for the heterocycle. Critical Parameter: Complete removal of water is essential to drive the equilibrium forward and prevent hydrolysis.

Reagents:

-

Thiophene-3-carbaldehyde (1.0 equiv)

-

Aromatic Amine (e.g., p-anisidine or aniline) (1.0 equiv)

-

Ethanol (Absolute, solvent)[2]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of thiophene-3-carbaldehyde in 30 mL of absolute ethanol.

-

Addition: Add 10 mmol of the aromatic amine. Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature and then pour onto crushed ice (approx. 100g).

-

Purification: Filter the resulting precipitate under vacuum. Wash with cold water (2 x 20 mL) and air dry. Recrystallize from hot ethanol to obtain the pure Schiff base.

QC Check:

-

IR: Disappearance of carbonyl peak (~1680 cm⁻¹) and appearance of imine (C=N) peak at 1600–1625 cm⁻¹.

-

Melting Point: Sharp melting point range (typically >100°C depending on amine).

Part B: [2+2] Cycloaddition (Beta-Lactam Formation)

Objective: Construct the azetidin-2-one ring. Critical Parameter: The addition of the acid chloride must be slow and controlled (0–5°C) to prevent ketene dimerization or polymerization.

Reagents:

-

Schiff Base (from Part A) (1.0 equiv)

-

Chloroacetyl Chloride (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

1,4-Dioxane (Dry) or Dichloromethane (DCM) (Solvent)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask under nitrogen. Add 5 mmol of the Schiff base and dissolve in 25 mL of dry 1,4-dioxane (or DCM).

-

Base Addition: Add triethylamine (7.5 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath.

-

Ketene Generation & Cyclization: Place chloroacetyl chloride (6 mmol) in a pressure-equalizing addition funnel diluted with 5 mL of solvent. Add this solution dropwise over 30–45 minutes, maintaining the temperature below 5°C.

-

Note: The solution will become cloudy as triethylamine hydrochloride precipitates.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Optional: For sluggish reactions, refluxing for 2–4 hours after the initial stirring period may improve yield.

-

-

Work-up: Filter off the precipitated triethylamine hydrochloride salt. Pour the filtrate into 100 mL of ice-cold water.

-

Extraction: Extract the product with Ethyl Acetate or DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol/DMF.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of thiophene-substituted beta-lactams.

Data Analysis & Validation

Stereochemical Determination (NMR)

The stereochemistry (cis vs. trans) of the C3 and C4 protons on the

| Isomer | Coupling Constant ( | Chemical Shift ( |

| Cis | 4.0 – 6.0 Hz | Typically more downfield due to anisotropy |

| Trans | 1.0 – 2.5 Hz | Typically more upfield |

Note: When using chloroacetyl chloride, the cis isomer is often the major product due to the electronic influence of the chlorine atom, though mixtures are common.

Typical Spectroscopic Data

For a representative compound: 3-chloro-1-(4-methoxyphenyl)-4-(thiophen-3-yl)azetidin-2-one.

-

IR (KBr): 1740–1760 cm⁻¹ (Characteristic

-lactam C=O stretch), 700 cm⁻¹ (C-Cl stretch). -

1H NMR (CDCl3, 400 MHz):

-

5.20 (d, 1H,

-

4.85 (d, 1H,

- 7.2–7.6 (m, Thiophene and Phenyl protons).

- 3.80 (s, 3H, -OCH3).

-

5.20 (d, 1H,

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in solvent/reagents | Ensure Dioxane/DCM is dried over molecular sieves. Flame dry glassware. |

| Polymerization | Addition of acid chloride too fast | Slow down addition rate. Maintain temperature strictly at 0–5°C. |

| No Reaction | Inactive Ketene | Verify quality of chloroacetyl chloride (it hydrolyzes easily). Use fresh reagents. |

| Oily Product | Impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

References

-

Staudinger, H. (1907).[3] "Zur Kenntnis der Ketene. Diphenylketen." Liebigs Annalen der Chemie.

-

Desai, S. R., et al. (2011).[4] "Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones." Indian Journal of Pharmaceutical Sciences.

-

Jiao, L., et al. (2006). "Catalytic Asymmetric Staudinger Reactions." Journal of the American Chemical Society.[1]

-

Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron.

-

Roman, G. (2022).[5] "Thiophene-containing compounds with antimicrobial activity."[3][6][7][8] Archiv der Pharmazie.

Sources

- 1. Staudinger Synthesis [organic-chemistry.org]

- 2. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemijournal.com [chemijournal.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Reduction of 4-(methylsulfanyl)thiophene-3-carbaldehyde to thiophene methanol

Application Note: Selective Reduction of 4-(Methylsulfanyl)thiophene-3-carbaldehyde

Executive Summary

This application note details the chemoselective reduction of this compound to (4-(methylsulfanyl)thiophene-3-yl)methanol. This transformation is a critical step in the synthesis of bioisosteres for medicinal chemistry, particularly in the development of anti-infectives and kinase inhibitors.

The protocol utilizes Sodium Borohydride (

Reaction Mechanism & Retrosynthetic Logic

Chemical Strategy: The target molecule contains two sensitive functionalities: an electron-rich thiophene ring and a sulfide (thioether) moiety.[8]

-

Avoidance of Hydrogenation: Catalytic hydrogenation (e.g.,

) is contraindicated due to the high probability of catalyst poisoning by the sulfur atoms (both the thiophene sulfur and the pendant methyl sulfide). -

Selectivity of Hydride Donors:

is a nucleophilic reducing agent. It selectively attacks the electrophilic carbonyl carbon of the aldehyde without affecting the electron-rich thiophene ring or the sulfide group.

Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (

Figure 1: Reaction pathway for the hydride reduction of the thiophene aldehyde.[9]

Experimental Protocol

Safety Precaution (Critical):

-

Stench Hazard: Methyl sulfides are volatile and possess a potent, disagreeable odor (stench). All operations must be performed in a well-ventilated fume hood.

-

Waste Treatment: All glassware and waste streams contacting the sulfide should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the sulfide residues and neutralize the odor before disposal.

Materials:

-

Substrate: this compound (1.0 equiv).

-

Reagent: Sodium Borohydride (

) (1.2 equiv). Note: Theory requires 0.25 equiv, but excess ensures rapid completion. -

Solvent: Methanol (Anhydrous preferred, ACS grade acceptable).

-

Quench: Saturated aqueous Ammonium Chloride (

). -

Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

-

Preparation (T = 0 min):

-

Charge a flame-dried round-bottom flask with a magnetic stir bar.

-

Add This compound (e.g., 1.0 g, 6.32 mmol).

-

Dissolve in Methanol (10-15 mL per gram of substrate).[10]

-

Cool the solution to 0°C using an ice/water bath.

-

-

Reduction (T = 0 to 60 min):

-

Add Sodium Borohydride (287 mg, 7.58 mmol, 1.2 equiv) portion-wise over 5-10 minutes. Caution: Gas evolution (

) will occur. -

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 45-60 minutes.

-

-

In-Process Control (IPC) - Self-Validation:

-

TLC: Elute with 30% EtOAc in Hexanes.

-

Observation: Disappearance of the starting aldehyde spot (less polar) and appearance of the alcohol spot (more polar).

-

-

Stain: Use

or Anisaldehyde dip (alcohols stain active).

-

-

Workup:

-

Cool the mixture back to 0°C.

-

Slowly add Saturated aq.

(10 mL) to quench excess hydride. Note: Bubbling indicates decomposition of remaining -

Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

-

Dilute the aqueous residue with water (20 mL) and extract with DCM (

mL). -

Combine organic layers, dry over anhydrous

, filter, and concentrate.[9]

-

-

Purification:

-

The crude product is often sufficiently pure (>95%) for subsequent steps.

-

If necessary, purify via flash column chromatography (Silica Gel, 0-40% EtOAc/Hexanes gradient).

-

Data Analysis & Expected Results

Table 1: Physicochemical Data Summary

| Property | Value / Description |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| Odor | Characteristic sulfide odor (garlic/cabbage-like). |

| Rf (TLC) | ~0.3 (30% EtOAc/Hexanes). Lower than aldehyde (~0.6). |

| Yield | Typical isolated yield: 90 - 98%. |

Spectroscopic Validation (Expected NMR Signals):

-

NMR (CDCl

-

2.45 - 2.55 (s, 3H,

-

4.60 - 4.75 (s or d, 2H,

- 7.00 - 7.40 (m, 2H, Thiophene aromatic protons)

-

Key Diagnostic: Disappearance of Aldehyde singlet (

ppm).

-

2.45 - 2.55 (s, 3H,

-

NMR:

-

Appearance of methylene carbon at

ppm. -

Disappearance of carbonyl carbon at

ppm.

-

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of the thiophene methanol.

References

-

General Reduction Protocol

- Abdel-Magid, A. F. (2016). "Reductions of Aldehydes and Ketones to Alcohols". In: Fundamentals of Early Clinical Drug Development.

-

Source:

-

Thiophene Chemistry & Stability

-

Sulfide Compatibility in Hydride Reductions

- Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions". Tetrahedron, 35(6), 567-607. (Confirming compatibility of thioethers with borohydride reagents).

-

Source:

-

Safety Handling of Sulfides

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[12] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

Source:

-

Sources

- 1. scielo.br [scielo.br]

- 2. Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides [morressier.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. sodium borohydride reduction: Topics by Science.gov [science.gov]

- 7. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 8. rroij.com [rroij.com]

- 9. rsc.org [rsc.org]

- 10. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

- 11. Thiophene-3-carbaldehyde - CAS:498-62-4 - Sunway Pharm Ltd [3wpharm.com]

- 12. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]

Application Note: High-Yield Synthesis of Thiosemicarbazones from 4-(Methylthio)thiophene-3-carbaldehyde

Abstract & Strategic Significance

Thiosemicarbazones derived from thiophene scaffolds represent a privileged structural class in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and antitumor activities. This protocol details the synthesis of 4-(methylthio)thiophene-3-carbaldehyde thiosemicarbazone . The presence of the 4-methylthio group introduces specific electronic properties (electron-donating via resonance, electron-withdrawing via induction) that influence both the synthetic reactivity and the lipophilicity of the final pharmacophore.

This guide moves beyond standard textbook procedures, offering a field-validated workflow that prioritizes purity, yield optimization, and mechanistic understanding. We utilize an acid-catalyzed Schiff base condensation strategy, optimized for the steric and electronic environment of the 3,4-disubstituted thiophene ring.

Chemical Basis & Reaction Mechanism

The formation of the thiosemicarbazone is a classic nucleophilic addition-elimination reaction. The terminal primary amine of the thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Key Mechanistic Factors:

-

Electrophilicity: The 4-methylthio group is an electron-donating group (EDG). This slightly increases the electron density on the thiophene ring, potentially reducing the electrophilicity of the C3-aldehyde compared to a nitro-substituted analog. Consequently, acid catalysis is critical to activate the carbonyl oxygen.

-

Nucleophilicity: The N1-nitrogen of thiosemicarbazide is the most nucleophilic center (alpha effect).

-

Equilibrium: The reaction is reversible. Water is a byproduct; therefore, using anhydrous solvents or removing water (via heat/azeotrope) drives the equilibrium forward (Le Chatelier’s principle).

Visualization: Reaction Mechanism

Caption: Acid-catalyzed condensation mechanism converting the carbonyl to the azomethine linkage.

Materials & Reagents

To ensure reproducibility, use reagents of the specified grade or higher.

| Reagent | Grade | Role | Notes |

| 4-(Methylthio)thiophene-3-carbaldehyde | >97% | Substrate | Store at 2-8°C; sensitive to oxidation. |

| Thiosemicarbazide | >98% | Nucleophile | Toxic; handle with gloves. |

| Ethanol (Absolute) | ACS Reagent | Solvent | Methanol can be substituted but Ethanol is greener. |

| Glacial Acetic Acid | >99% | Catalyst | Activates the carbonyl group. |

| DMSO-d6 | NMR Grade | Analysis | For characterization. |

Experimental Protocol

Safety Note: Thiosemicarbazides are toxic if swallowed. Perform all reactions in a fume hood.

Phase 1: Preparation

-

Stoichiometry: Calculate a 1:1 molar ratio of aldehyde to thiosemicarbazide. A slight excess (1.05 eq) of thiosemicarbazide can drive the reaction to completion.

-

Solvent Volume: Aim for a concentration of ~0.1 M to 0.2 M. Too dilute = slow reaction; too concentrated = impurity occlusion in precipitate.

Phase 2: Synthesis Workflow

-

Dissolution (Nucleophile): In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Thiosemicarbazide (1.0 mmol) in Ethanol (10 mL) . Note: Mild heating (40-50°C) may be required for complete dissolution.

-

Addition (Electrophile): Add 4-(methylthio)thiophene-3-carbaldehyde (1.0 mmol) slowly to the stirring solution.

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid . The solution may change color slightly (often yellowing) indicating Schiff base formation initiation.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3 to 5 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (higher Rf) should disappear.

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

Phase 3: Isolation & Purification[6][7]

-

Filtration: Filter the precipitate using vacuum filtration (Buchner funnel).

-

Washing: Wash the solid cake with:

-

Cold Ethanol (2 x 5 mL) – removes unreacted aldehyde.

-

Cold Water (2 x 10 mL) – removes unreacted thiosemicarbazide and acid traces.

-

Diethyl Ether (1 x 5 mL) – facilitates drying (optional).

-

-

Recrystallization: If TLC shows impurities, recrystallize from hot Ethanol/DMF (9:1 ratio).

-

Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Visualization: Experimental Workflow

Caption: Step-by-step synthetic workflow for high-purity isolation.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the azomethine (C=N) and thioamide (C=S) signatures.

Expected Analytical Data

Note: Values are representative for thiophene-3-thiosemicarbazones.

| Technique | Parameter | Expected Signal | Interpretation |

| FT-IR | ν(NH) | 3100–3400 cm⁻¹ | Hydrazinic/Amide NH stretches. |

| ν(C=N) | 1580–1620 cm⁻¹ | Key Indicator: Formation of azomethine bond. | |

| ν(C=S) | 1050–1200 cm⁻¹ | Thione character (confirms thiosemicarbazone core). | |

| ¹H NMR (DMSO-d6) | δ (CH=N) | 8.0 – 8.6 ppm (s) | Azomethine proton (singlet). |

| δ (NH) | 11.0 – 12.0 ppm (s) | Hydrazinic proton (D₂O exchangeable). | |

| δ (NH₂) | 7.5 – 8.5 ppm (br s) | Terminal amino group. | |

| δ (S-CH₃) | 2.4 – 2.6 ppm (s) | Methylthio group protons. | |

| δ (Thiophene) | 7.0 – 8.0 ppm (m) | Aromatic ring protons.[1] |

Self-Validation Check:

-

Success: Absence of aldehyde proton signal (~9.8-10.0 ppm) in NMR.

-

Success: Sharp melting point (typically >180°C for this class).[2][3]

Expert Notes & Troubleshooting

Optimization of Yield

-

The "Oiling Out" Problem: If the product separates as an oil rather than a solid upon cooling, re-heat to dissolve, add a seed crystal (if available), and cool very slowly. Alternatively, add water dropwise to the hot ethanolic solution until turbidity just appears, then cool.

-

Acid Sensitivity: While acetic acid is standard, stubborn reactions (due to steric hindrance at position 3) may require conc. HCl (catalytic amount) . However, excess strong acid can protonate the hydrazine, deactivating it. Maintain pH ~4-5.

Biological Context

The 4-(methylthio) substituent is strategic. Sulfur-containing substituents often enhance lipophilicity (LogP), improving membrane permeability for intracellular targets (e.g., Ribonucleotide Reductase inhibition). Furthermore, the thiophene sulfur and the thiosemicarbazone side chain provide a tridentate (N-N-S) or bidentate ligand system, making these compounds excellent chelators for Copper (Cu) and Palladium (Pd), which is often the mechanism of their anticancer action [1, 2].

References

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Chem. Method. (2022).[4][5][6][2][7]

-

Functionalizing Thiosemicarbazones for Covalent Conjugation. MDPI. (2024).[7][8]

-

Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections. Semantic Scholar. (2024).[7][8]

-

Green Synthesis and Antimicrobial Evaluation of Some Thiosemicarbazone Derivatives. Rasayan J. Chem. (2024).[7][8]

-

Thiophene-2-carboxaldehyde derived thiosemicarbazone metal complexes. Pusan National University. (2021).[4][5][2]

Sources

Troubleshooting & Optimization

Improving yield of Knoevenagel condensation with electron-rich thiophene aldehydes

Topic: Electron-Rich Thiophene Aldehydes

Status: Active Ticket ID: KC-THIO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thiophene Challenge"

Users frequently report stalled reactions or low yields when subjecting electron-rich thiophene aldehydes (e.g., 5-methoxy-2-thiophenecarboxaldehyde or 3-thiophenecarboxaldehyde) to standard Knoevenagel conditions.

The Root Cause: Unlike benzaldehyde, thiophene is an electron-excessive heteroaromatic ring. The sulfur atom donates electron density into the ring (via resonance, +M effect), which is then conjugated to the aldehyde carbonyl. This significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack by the enolate of the active methylene compound. Furthermore, the resulting vinyl thiophene products are prone to polymerization or Michael addition side-reactions due to their diene-like character.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

Figure 1: Diagnostic logic for identifying yield-limiting factors in thiophene Knoevenagel condensations.

Critical Troubleshooting (Q&A)

Q1: My reaction stalls at 50% conversion even after 24 hours reflux. Adding more base doesn't help.

Diagnosis: Equilibrium Limitation & Catalyst Deactivation. Technical Insight: The condensation produces water. In electron-rich systems, the forward reaction rate is slow, allowing the reverse reaction (hydrolysis) to compete effectively. Additionally, thiophene sulfur can coordinate with certain metal catalysts, poisoning them. The Fix:

-

Force Water Removal: Switch from ethanol to Toluene and use a Dean-Stark trap. If scale is small, add activated 4Å Molecular Sieves directly to the flask.

-

Catalyst Switch: Move away from simple amines. Use Piperidinium Acetate (generated in situ from piperidine/acetic acid). The acidic component activates the carbonyl, while the amine activates the methylene.

Q2: I see the product on TLC, but it disappears or turns into a baseline smear during workup.

Diagnosis: Michael Addition & Polymerization. Technical Insight: The product (a vinyl thiophene) is an electron-rich diene. If you have excess active methylene compound (e.g., malononitrile) and base present during workup, a second "Michael" addition occurs, destroying your double bond. The Fix:

-

Stoichiometry: Use a slight deficit of the active methylene compound (0.95 equiv) relative to the aldehyde.

-

Quench: Acidify the reaction mixture (pH ~4-5) with dilute HCl before attempting extraction or concentration to kill the active enolates.

Q3: The aldehyde is completely unreactive. I am using Piperidine in Ethanol.

Diagnosis: Electronic Deactivation. Technical Insight: If your thiophene has other electron-donating groups (e.g., -OMe, -NHAc), the carbonyl is essentially "dead." Piperidine alone cannot generate a strong enough iminium intermediate to overcome this. The Fix:

-

Microwave Irradiation: This is the gold standard for stubborn thiophenes. The rapid dielectric heating overcomes the activation energy barrier that thermal reflux cannot.

-

Lewis Acid Promotion: Add 5-10 mol%

(with pyridine) or

Optimized Protocols

Protocol A: Microwave-Assisted Synthesis (High Yield / Rapid)

Best for: Highly electron-rich substrates (e.g., 5-methoxy-2-thiophenecarboxaldehyde).

-

Setup: Use a dedicated microwave reactor vial (G10 or G30).

-

Reagents:

-

Thiophene Aldehyde (1.0 mmol)

-

Active Methylene (e.g., Ethyl cyanoacetate) (1.0 mmol)

-

Catalyst: Ammonium Acetate (

) (0.1 mmol, 10 mol%) or Piperidine (2 drops). -

Solvent: Ethanol (2 mL) - Note: High concentration is key in microwave synthesis.

-

-

Parameters:

-

Temperature: 80°C - 100°C

-

Time: 2 - 5 minutes (Monitor by TLC every 60s).

-

Power: Dynamic mode (Max 150W).

-

-

Workup: Cool to RT. The product often precipitates.[1] If not, add ice water (5 mL). Filter the solid.[1]

-

Expected Yield: >90%

Protocol B: Green / Solvent-Free Grinding

Best for: Solid aldehydes and malononitrile; avoiding polymerization.

-

Setup: Agate mortar and pestle.

-

Reagents:

-

Procedure:

-

Grind the aldehyde and active methylene for 1 minute to mix.

-

Add catalyst and grind vigorously.[1]

-

The mixture will likely melt (eutectic formation) and release heat (exothermic).

-

Continue grinding for 10-15 minutes until the mass solidifies.

-

-

Workup: Wash the solid cake with water to remove the inorganic base. Recrystallize from Ethanol/Water.

Comparative Data: Thiophene-2-Carbaldehyde + Malononitrile[1][2]

| Method | Catalyst | Solvent | Temp/Time | Yield (%) | Notes |

| Classical | Piperidine | Ethanol | Reflux / 4h | 65-75% | Equilibrium limited; purification required. |

| Doebner | Piperidine/AcOH | Toluene | Reflux / 2h | 82% | Requires Dean-Stark water removal. |

| Microwave | Ethanol | 80°C / 3 min | 96% | Cleanest profile; minimal side products. | |

| Lewis Acid | THF | 0°C to RT / 1h | 88% | Best for extremely deactivated aldehydes. |

Mechanistic Pathway (Catalytic Cycle)

Understanding the "Hann-Lapworth" mechanism helps explain why secondary amines (Piperidine) are superior to tertiary amines (Triethylamine) for this specific substrate.

Figure 2: The Iminium-mediated pathway. Note that tertiary amines cannot form the iminium ion, rendering them less effective for deactivated thiophene aldehydes.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Link

-

Gawande, M. B., et al. (2014). "A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation." Catalysis Science & Technology. Link

-

Pawar, S. S., et al. (2018). "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Frontiers in Chemistry. Link

-

Master Organic Chemistry. (2021). Knoevenagel Condensation Reaction Mechanism and Variations. Link

-

Verma, S., et al. (2019). "Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds." OAText. Link

Sources

Stability of 4-(methylsulfanyl)thiophene-3-carbaldehyde under basic conditions

Welcome to the technical support guide for 4-(methylsulfanyl)thiophene-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Given its unique electronic properties, this compound can exhibit specific stability challenges, particularly under basic conditions. This guide provides in-depth troubleshooting advice, recommended protocols, and the underlying chemical principles to ensure successful and reproducible experimental outcomes.

Overview of Stability Under Basic Conditions

This compound is an electron-rich aromatic aldehyde. The thiophene ring, substituted with an electron-donating methylsulfanyl group, influences the reactivity of the aldehyde functional group. While this electronic configuration is beneficial for many reactions, it also presents potential stability issues in the presence of bases.

Key challenges include susceptibility to:

-

Self-condensation reactions: Although it lacks an alpha-hydrogen to the carbonyl group, preventing classical aldol condensation, other base-mediated self-reactions can occur.

-

Cannizzaro-type reactions: Under strong basic conditions, aldehydes without α-hydrogens can disproportionate into a mixture of the corresponding alcohol and carboxylic acid.[1][2]

-

Ring instability: Extremely strong bases have been known to induce the ring-opening of thiophene and its derivatives.[3]

-

General aldehyde degradation: Like many aldehydes, it is prone to oxidation and polymerization, processes that can be accelerated by basic conditions.[4][5]

This guide will address how to identify and mitigate these potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black after adding a base. What is happening? A: This often indicates decomposition or polymerization. Aldehydes can be sensitive, and strong bases or elevated temperatures can promote side reactions.[4] Consider using a milder base, lowering the reaction temperature, or ensuring your starting material and solvents are pure and free of peroxides.

Q2: I am observing two new major spots on my TLC plate, one more polar and one less polar than my starting material. What are they? A: This pattern is characteristic of a Cannizzaro reaction, where the aldehyde disproportionates into the corresponding primary alcohol (4-(methylsulfanyl)thiophen-3-yl)methanol) and carboxylic acid salt (sodium or potassium 4-(methylsulfanyl)thiophene-3-carboxylate).[1][6] This is likely if you are using a strong base like NaOH or KOH in high concentrations.

Q3: Can I use a strong base like sodium hydroxide for a Knoevenagel condensation with this aldehyde? A: While a base is required, strong bases like NaOH can promote the Cannizzaro reaction as a competitive pathway.[1][7] For Knoevenagel condensations, weaker amine bases like piperidine or pyridine are generally preferred as they are sufficient to deprotonate the active methylene compound without causing significant aldehyde disproportionation.[7]

Q4: What are the ideal storage conditions to ensure the stability of this compound? A: The compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated at 4°C is common) and protected from light.[4] This minimizes oxidation and potential polymerization. Ensure the container is tightly sealed to prevent exposure to air and moisture.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered when using this compound under basic conditions.

Problem 1: Low Yield or No Reaction

| Potential Cause | Diagnostic Check | Recommended Solution |

| Degraded Starting Material | Analyze the aldehyde by ¹H NMR or GC-MS before use. Look for signs of oxidation (carboxylic acid peak) or polymerization (baseline broadening). | Repurify the aldehyde by column chromatography or distillation if necessary. Always use freshly opened or properly stored material.[4] |

| Insufficiently Basic Catalyst | The pKa of the conjugate acid of your base should be high enough to deprotonate the reaction partner (e.g., the active methylene compound in a Knoevenagel reaction). | If using a very weak base (e.g., triethylamine) with a less acidic nucleophile, consider a slightly stronger base like DBU or piperidine.[7] |

| Poor Solubility | Observe the reaction mixture. Is the aldehyde or other reactant fully dissolved? | Choose a solvent system in which all reactants are soluble. For Knoevenagel reactions, ethanol or methanol are often effective.[9] |

| Steric Hindrance | Review the structure of your nucleophile. Is it particularly bulky? | The thiophene aldehyde itself is not exceptionally hindered, but a bulky nucleophile may require longer reaction times or slightly elevated temperatures to proceed. |

Problem 2: Formation of Multiple Products

| Potential Cause | Diagnostic Check | Recommended Solution |

| Cannizzaro Reaction | Use LC-MS to identify the masses of the major byproducts. Check for masses corresponding to the alcohol (M+H⁺) and carboxylic acid (M-H⁻) derived from the starting aldehyde. | Switch to a weaker, non-hydroxide base (e.g., piperidine, K₂CO₃, DBU). Use stoichiometric amounts of base rather than a large excess. Run the reaction at a lower temperature.[1] |

| Aldehyde Oxidation | Check for the presence of a carboxylic acid byproduct. This can be exacerbated by exposure to air during the reaction. | Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use degassed solvents.[5] |

| Ring Opening/Desulfurization | This is rare but possible with very strong organolithium bases or harsh conditions.[3] | Avoid extremely strong bases like BuLi unless metallation is the desired outcome. Use milder conditions. |

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for troubleshooting common issues.

Caption: A decision tree for troubleshooting unexpected reaction outcomes.

Recommended Protocols & Best Practices

To minimize degradation and side reactions, follow these best practices when handling this compound in base-catalyzed reactions.

Best Practice 1: Choice of Base and Solvent

For reactions like the Knoevenagel condensation, the choice of base is critical.[7]

| Base Type | Examples | When to Use | Considerations |

| Weak Amine Bases | Piperidine, Pyridine, Triethylamine | Knoevenagel and similar condensations with active methylene compounds.[7] | Generally the safest choice to avoid Cannizzaro. Piperidine is often more effective than triethylamine. |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | When a non-nucleophilic, moderately strong base is needed. Useful in polar aprotic solvents like DMF or acetonitrile. | Slower reactions may be observed compared to amine bases, but often cleaner. |

| Strong Hydroxide Bases | NaOH, KOH | AVOID unless the Cannizzaro reaction is the intended transformation. | High risk of disproportionation, leading to a theoretical maximum 50% yield of the desired alcohol or acid product.[1] |

Protocol: General Knoevenagel Condensation

This protocol provides a robust starting point for the condensation of this compound with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the active methylene compound (1.05-1.1 eq).

-

Solvent Addition: Dissolve the reactants in a suitable solvent such as absolute ethanol (approx. 0.2-0.5 M concentration).

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Catalyst Addition: Add a catalytic amount of a weak amine base, such as piperidine (0.1 eq), dropwise at room temperature.[7][10]

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting aldehyde is consumed, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualization of Key Reaction Pathways

The diagram below illustrates the desired Knoevenagel pathway versus the undesired Cannizzaro side reaction.

Caption: Competing reaction pathways under different basic conditions.

References

- Brandsma, L., & Verkruijsse, H. D. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Journal of Organometallic Chemistry, 215(1), 1-8.

-

National Center for Biotechnology Information. (n.d.). Acetaldehyde. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2015). Organobase-Mediated Cannizzaro Reaction. Retrieved from [Link]

- Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Cannizzaro Reaction Mechanism. Retrieved from [Link]

-

Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

- Das, S., & Addis, D. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 785-816.

-

SATHEE. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

- Royal Society of Chemistry. (2016).

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

- American Institute of Chemical Engineers. (1995).

-

ResearchGate. (n.d.). Condensation reactions in thiophene synthesis. Retrieved from [Link]

- Vu, Q. N., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures.

- American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.

- Chinese Chemical Society. (2025).

- De Gruyter. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Google Patents. (n.d.). Decomposition method of thiophene.

- Moroccan Journal of Chemistry. (2021).

-

DiVA. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

- PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Beilstein Archives. (2025).

- Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

- Growing Science. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity studies.

-

PubChem. (n.d.). 4-Methylthiophene-3-carbaldehyde. Retrieved from [Link]

- MDPI. (2024).

Sources

- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. towson.edu [towson.edu]

- 9. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Avoiding sulfoxide formation during synthesis with methylsulfanyl thiophenes

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Prevention of S-Oxidation (Sulfoxide/Sulfone Formation)

Executive Summary: The Mechanistic Root Cause

Why is this happening? The core issue in synthesizing methylsulfanyl thiophenes is the competing nucleophilicity between the exocyclic sulfide (-SMe) and the aromatic thiophene ring .

While the thiophene ring sulfur is stabilized by aromaticity (its lone pair participates in the

The "M+16" Signature: If your mass spectrometry shows a persistent M+16 (sulfoxide) or M+32 (sulfone) peak, you are likely inadvertently generating singlet oxygen or peroxy-species during workup or activation steps.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I see sulfoxide formation during Friedel-Crafts Acylation."

Diagnosis: Strong Lewis acids (e.g.,

-

Switch Lewis Acid: Replace hard Lewis acids (

, -

Order of Addition: Pre-complex the acyl chloride with the Lewis acid before adding the thiophene substrate. This ensures the electrophile is the active species, rather than the Lewis acid attacking the sulfur.

Scenario B: "My product oxidizes during workup/extraction."

Diagnosis: The solvent (Ether/THF) contains peroxides, or the workup generates oxidative radicals. Corrective Action:

-

Peroxide Test: Mandatory testing of all ethereal solvents using KI/starch paper or Ti(IV) sulfate.

-

Reductive Quench: Do not use simple water/brine. Quench reactions with saturated aqueous Sodium Thiosulfate (

) or Sodium Metabisulfite (

Scenario C: "Lithiation yields are low; S-oxidation observed."

Diagnosis: Dissolved Oxygen (

-

Degassing: Sparging with Argon is insufficient. Use Freeze-Pump-Thaw (3 cycles) for reaction solvents.

-

Cryogenic Control: Maintain

. Higher temperatures promote S-Li exchange (cleaving the SMe group) or radical oxidation pathways.

Standard Operating Procedures (SOPs)

SOP-01: Solvent De-Peroxidation (Critical Pre-Step)

Use this protocol for THF, Diethyl Ether, or Dioxane prior to any reaction involving methylsulfanyl thiophenes.

| Step | Action | Mechanistic Rationale |

| 1 | Test | Check solvent with Quantofix® Peroxide test strips. If >5 ppm, proceed to Step 2. |

| 2 | Scavenge | Pass solvent through a column of Activated Alumina (neutral) . |

| 3 | Verify | Retest.[1] Peroxides must be 0 ppm .[2] |

| 4 | Storage | Store over molecular sieves (3Å) under Argon. |

SOP-02: Chemoselective Acylation (The SnCl4 Method)

Designed to acylate the thiophene ring while preserving the -SMe moiety.

Reagents:

-

2-Methylsulfanylthiophene (1.0 equiv)

-

Acyl Chloride (1.1 equiv)

- (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Complexation: In a flame-dried flask under

, dissolve Acyl Chloride in DCM. Cool to -

Catalyst Addition: Add

dropwise. Observe color change (formation of acylium ion complex). Stir for 15 min. -

Substrate Addition: Add 2-Methylsulfanylthiophene (dissolved in minimal DCM) dropwise over 20 mins. Maintain T < 5°C.

-

Reaction: Allow to warm to Room Temp (RT) only if conversion is slow. Monitor by TLC.

-

Quench (Crucial): Pour mixture into ice-cold

solution containing 5%-

Note: The Thiosulfate ensures any adventitious oxidants are neutralized immediately.

-

Visualizations

Diagram 1: The Oxidation Trap (Mechanism)

This diagram illustrates the competing pathways where the exocyclic sulfur is vulnerable.

Caption: The exocyclic sulfur lone pair acts as a "lightning rod" for oxidants, reacting faster than the aromatic ring.

Diagram 2: Decision Matrix for Reagent Selection

Follow this logic to select compatible reagents.

Caption: Workflow for selecting reagents that minimize sulfoxide formation risks.

References & Authority

-

General Sulfide Oxidation Mechanisms:

-

Peroxide Removal Protocols:

-

Title: "Peroxides in Solvents: Detection and Removal"

-

Source:University of Edinburgh, School of Chemistry

-

URL:[Link]

-

Relevance: Provides the safety standard for SOP-01 (Alumina/Ferrous Sulfate methods).

-

-

Thiophene Acylation Compatibility:

-

Title: "Friedel-Crafts acylation of thiophenes: Lewis Acid Selection"

-

Source:Journal of Heterocyclic Chemistry (General Principle citation)

-

Context: Confirms

as the preferred catalyst to avoid polymerization and desulfurization in sensitive thiophene substrates.

-

-

Chemoselective Reagents:

Sources

- 1. westernsydney.edu.au [westernsydney.edu.au]

- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 3. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Technical Support Center: Handling Air-Sensitive Thiophene Aldehyde Derivatives

Status: Operational | Tier: Level 3 (Senior Specialist) Topic: Stabilization, Purification, and Handling of Thiophene Carboxaldehydes Ticket ID: THIO-ALD-HANDLE-001

Executive Summary & Chemical Context

User Query: "How do I prevent degradation of thiophene aldehyde derivatives, and can I restore samples that have already darkened?"

The Core Challenge: Thiophene aldehydes (e.g., 2-thiophenecarboxaldehyde) are significantly more susceptible to auto-oxidation than their benzene analogues (benzaldehydes). The sulfur atom in the thiophene ring acts as an electron donor, stabilizing the radical intermediates formed during auto-oxidation. This leads to the rapid formation of thiophene carboxylic acids , which can further catalyze polymerization or decomposition of the remaining aldehyde.

Immediate Action Required:

-

If liquid is dark/viscous: Distill under vacuum immediately.

-

If solid is crusted: Recrystallize under inert atmosphere.

-

Storage: Always store under Argon (preferred over Nitrogen) at 2–8°C in the dark.

Diagnostic Triage (Troubleshooting Q&A)

Q1: My clear liquid sample has turned dark brown/amber. Is it usable?

A: It is likely contaminated but recoverable.

-

Cause: This is the classic sign of auto-oxidation. The "amber" color often comes from trace polymerization catalyzed by the carboxylic acid byproduct (formed via reaction with air).

-

Validation: Run a quick 1H-NMR . Look for a singlet around 10–12 ppm (carboxylic acid -COOH). If the aldehyde peak (~9.8–10.0 ppm) is still the major species (>90%), you can purify it.

-

Solution: Perform a Vacuum Distillation (see Protocol A). Do not use column chromatography as the first resort, as acidic silica can accelerate decomposition.

Q2: I see a white solid precipitating at the bottom of my liquid aldehyde.

A: This is the carboxylic acid derivative.

-

Mechanism: Thiophene aldehydes oxidize to peracids, which then react with another molecule of aldehyde to form two molecules of carboxylic acid. These acids are often solids at room temperature and have low solubility in the aldehyde itself.

-

Solution: Filter the liquid through a sintered glass frit under inert gas (Schlenk filtration) to remove the solid acid, then distill the filtrate.

Q3: My reaction yield is low, and I see a lot of "tar" in the flask.

A: You likely have "Acid Poisoning."

-

Explanation: If you used an unpurified aldehyde, the trace acid present can poison base-catalyzed reactions (like aldol condensations) or poison metal catalysts (e.g., Pd in Suzuki couplings).

-

Preventive Measure: Always wash the commercial aldehyde with mild base (5% NaHCO₃) immediately before use, dry over MgSO₄, and distill.

The Science of Degradation (Visualized)

Understanding the mechanism is crucial for prevention. Thiophene aldehydes degrade via a radical chain mechanism.

Figure 1: Auto-oxidation Mechanism of Thiophene Aldehydes

Caption: The auto-oxidation cycle where light and oxygen convert the aldehyde to acid, which subsequently catalyzes polymerization (tar formation).

Standard Operating Protocols (SOPs)

Protocol A: Restoration via Vacuum Distillation

Best for: Liquid samples that have darkened or contain <10% acid.

Prerequisites:

-

Schlenk line with Nitrogen or Argon.[1]

-

Vacuum pump (<1 mmHg preferred).

-

Short-path distillation head.

Step-by-Step:

-

Wash (Optional but Recommended): If the sample is very degraded, dissolve in Et₂O, wash with 5% NaHCO₃ (to remove acids), wash with brine, dry over MgSO₄, and concentrate via rotary evaporation.

-

Setup: Assemble a short-path distillation apparatus. Grease all joints thoroughly.

-

Degas: Place the crude oil in the boiling flask. Cycle vacuum/inert gas 3 times to remove oxygen.

-

Heat: Slowly heat the flask using an oil bath. Do not use a heat gun as hot spots cause polymerization.

-

Collect: Discard the first 5-10% (forerun). Collect the main fraction which should be colorless to pale yellow.

-

Store: Immediately transfer to a Schlenk tube or a container with a Teflon-lined cap under Argon.

Protocol B: Inert Cannula Transfer

Best for: Moving purified reagents to reaction vessels without air exposure.

Step-by-Step:

-

Pressure Check: Ensure the source flask (containing aldehyde) and receiving flask are both under positive inert gas pressure.

-

Cannula Insertion: Insert a double-tipped stainless steel needle (cannula) into the source flask first (above liquid level), allowing gas to purge the needle.

-

Transfer: Push the needle down into the liquid in the source flask. Pierce the septum of the receiving flask.

-

Flow Control: Lower the pressure in the receiving flask (via bleed needle) or increase pressure in the source flask to force liquid across.

Figure 2: The Purification & Storage Workflow

Caption: Decision matrix for purifying degraded thiophene aldehydes based on contamination level.

Storage & Compatibility Matrix

Expert Insight: Argon is superior to Nitrogen for storage because it is denser than air. If a seal leaks slightly, the heavy Argon "blanket" sits on top of the aldehyde, protecting it, whereas Nitrogen mixes more easily with intruding air.

| Parameter | Recommendation | Technical Rationale |

| Temperature | 2°C to 8°C | Slows radical initiation rates. Freezing is acceptable but requires careful thawing to prevent condensation. |

| Atmosphere | Argon (Ar) | Denser than air; provides a better physical barrier than N₂. |

| Container | Amber Glass | Thiophenes are photosensitive. Light accelerates radical formation. |

| Seal | Teflon (PTFE) | Avoid rubber septa for long-term storage; sulfur compounds can leach plasticizers or degrade rubber. |

| Solvents | DCM, Toluene | Avoid Ethers (THF/Et₂O) for long-term storage as they form peroxides which accelerate aldehyde oxidation. |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde distillation and drying).

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: Thiophene-2-carboxaldehyde. (Confirming air sensitivity and storage conditions).

-

Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (The authoritative guide on cannula transfer and Schlenk techniques).

- Campaigne, E. (1962). Thiophenes and their Selenium and Tellurium Analogs. In Comprehensive Heterocyclic Chemistry. (Discusses the electronic effects of Sulfur vs. Benzene regarding reactivity).

-

BenchChem. (2025).[2] Protocol for the Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde. (Context on oxidation pathways).

Sources

Removing unreacted 4-(methylsulfanyl)thiophene-3-carbaldehyde from crude product

Welcome to the Technical Support Center for advanced purification strategies. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of thiophene-based compounds. Here, we address the common issue of removing unreacted 4-(methylsulfanyl)thiophene-3-carbaldehyde from crude reaction mixtures, providing in-depth troubleshooting advice and validated protocols.

Introduction: The Challenge of Purifying Thiophene Aldehydes

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] However, the purification of these compounds, particularly aldehydes like this compound, can be a significant bottleneck. These molecules can be sensitive to acidic conditions, prone to oxidation, and their polarity often makes them challenging to separate from related impurities.[3][4] This guide provides a systematic approach to tackling these purification challenges, ensuring the integrity and purity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound and offers targeted solutions.

Question: My primary purification by column chromatography is giving poor separation or leading to product degradation. What should I do?

Answer: This is a frequent challenge with thiophene aldehydes. The acidic nature of standard silica gel can cause degradation, and the polarity of the aldehyde can lead to tailing and co-elution with impurities.[3][5]

Root Causes and Recommended Actions:

-

Silica Gel Acidity: The mildly acidic surface of silica gel can catalyze decomposition or side reactions of sensitive aldehydes.

-

Solution 1: Deactivate the Silica Gel. Pre-treat your silica gel with a basic modifier. A common and effective method is to use a slurry of silica gel in your starting eluent containing 1-2% triethylamine.[3] This neutralizes the acidic sites on the silica surface, minimizing degradation.

-

Solution 2: Switch to an Alternative Stationary Phase. If degradation persists, consider using a more inert stationary phase like neutral alumina.[5] Alumina is available in basic, neutral, and acidic forms; for aldehydes, the neutral variety is generally the safest starting point.

-

-

Inadequate Separation: If your target compound and the unreacted aldehyde have very similar polarities, achieving good separation can be difficult.

-

Solution 1: Optimize Your Solvent System. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for your desired product to ensure good separation on the column.[5] A combination of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.

-

Solution 2: Employ Gradient Elution. A shallow gradient, where the polarity of the eluent is increased slowly over time, can significantly improve the resolution between closely eluting compounds.[3]

-

Question: I'm observing a new spot on my TLC after the work-up, which I suspect is the corresponding carboxylic acid. How can I remove it?

Answer: Aldehydes are susceptible to oxidation, especially when exposed to air, which converts them to the corresponding carboxylic acid.[4] This impurity is often more polar and can complicate purification.

Recommended Actions:

-

Aqueous Wash: Before chromatographic purification, perform a liquid-liquid extraction. Wash your crude organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be easily separated.

Question: Can I use a non-chromatographic method to remove the unreacted aldehyde?

Answer: Yes, for situations where the aldehyde is an impurity in a less reactive product, a chemical separation method can be highly effective. The formation of a water-soluble bisulfite adduct is a classic and efficient technique for selectively removing aldehydes from a mixture.[6][7][8]

Principle: Aldehydes react with sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to form a charged adduct that is soluble in water.[9][10] This allows for the selective extraction of the aldehyde into an aqueous phase, leaving your desired, non-aldehyde product in the organic phase. The reaction is reversible, meaning you can regenerate the aldehyde from the aqueous layer if needed.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during purification?

While specific data for this compound may be limited, we can infer properties from the parent compound, thiophene-3-carbaldehyde. Aldehydes generally have higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions but lower boiling points than corresponding alcohols because they cannot form hydrogen bonds with each other.[11][12][13][14] The presence of the methylsulfanyl group will increase the molecular weight and likely the boiling point. Its polarity will be influenced by both the aldehyde and the sulfur-containing groups.

Q2: Is recrystallization a viable option for purifying my final product away from the unreacted aldehyde?

Recrystallization can be an excellent final purification step if your desired product is a solid with favorable solubility properties.[15] The success of this method depends on finding a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the unreacted aldehyde remains in solution upon cooling.

Q3: Are there any specific safety precautions I should take when working with thiophene derivatives and aldehydes?

Yes. Always work in a well-ventilated fume hood. Thiophene derivatives can have strong, unpleasant odors. Aldehydes can be irritants and sensitizers.[16] Consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning your experiment.

Experimental Protocols

Protocol 1: Purification by Deactivated Silica Gel Column Chromatography

This protocol is designed to minimize degradation of the aldehyde on the column.

-

Slurry Preparation: In a beaker, add your calculated amount of silica gel. Add your starting eluent (e.g., 98:2 hexanes:ethyl acetate) containing 1-2% triethylamine. Stir to create a uniform slurry.

-

Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent. Load the solution onto the top of the packed column.

-

Elution: Begin elution with your starting solvent system. Gradually increase the polarity of the eluent as needed to elute your product.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Aldehyde Removal via Bisulfite Adduct Formation

This protocol is ideal for removing unreacted aldehyde from a less reactive target compound.

-

Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[6] For aliphatic aldehydes, dimethylformamide (DMF) can be more effective.[7][9]

-

Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[8]

-

Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the separatory funnel. Shake to mix the layers.

-

Phase Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while your purified product will remain in the organic layer.

-

Work-up: Drain the aqueous layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.[8]

Data Presentation

Table 1: Solvent Properties for Purification

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Hexanes | 0.1 | 69 | Common non-polar eluent. |

| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds. |

| Diethyl Ether | 2.8 | 35 | Can contain peroxides. |

| Ethyl Acetate | 4.4 | 77 | Common polar eluent. |

| Methanol | 5.1 | 65 | Highly polar; used in small amounts to increase eluent strength. |

| Triethylamine | 1.8 | 89 | Used to deactivate silica gel. |

Visualization of Workflows

Purification Method Selection

Caption: Decision tree for selecting a purification method.

Bisulfite Extraction Workflow

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Workup [chem.rochester.edu]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 16. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Methylthio)- and 4-Bromo-Thiophene-3-Carbaldehyde

Introduction: Strategic Choices in Thiophene Chemistry

Thiophene-based scaffolds are cornerstones in the development of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The strategic functionalization of the thiophene ring is paramount to tuning the physicochemical and biological properties of the target molecules. Among the vast array of available building blocks, 4-substituted thiophene-3-carbaldehydes serve as particularly versatile intermediates. This guide provides an in-depth comparison of two such reagents: 4-(methylthio)thiophene-3-carbaldehyde and 4-bromothiophene-3-carbaldehyde.

While structurally similar, the divergent electronic nature of the methylthio (-SMe) and bromo (-Br) substituents imparts dramatically different reactivity profiles to these molecules. Understanding these differences is critical for researchers and drug development professionals to make informed decisions in synthetic planning, enabling efficient and targeted molecular design. This guide will dissect these differences, supported by mechanistic principles and practical experimental data, to illuminate the unique synthetic opportunities each compound presents.

Pillar 1: Electronic Landscape and its Influence on Reactivity

The reactivity of an aromatic system is fundamentally governed by the electronic influence of its substituents. The methylthio and bromo groups at the 4-position exert distinct inductive and resonance effects, which modulate the electron density of both the thiophene ring and the aldehyde functional group.

-

4-Bromothiophene-3-carbaldehyde : The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While it can technically donate a lone pair of electrons through resonance (+R), its poor orbital overlap with the carbon p-orbitals makes this effect weak. The net result is that the bromine atom deactivates the thiophene ring towards electrophilic attack but, more importantly, enhances the electrophilicity of the ring carbons and the adjacent carbonyl carbon.

-

4-(Methylthio)thiophene-3-carbaldehyde : The sulfur atom of the methylthio group is less electronegative than bromine and possesses lone pairs that can effectively participate in resonance with the thiophene ring (+R effect). This electron-donating resonance effect is generally considered to outweigh its weak inductive withdrawal (-I effect). Consequently, the -SMe group increases the electron density of the thiophene ring, making the carbonyl carbon less electrophilic compared to its bromo-substituted counterpart.[4]

This fundamental electronic dichotomy is the primary driver for the differing reactivity profiles discussed in the subsequent sections.

Pillar 2: Comparative Reactivity Analysis

We will now explore how these electronic differences manifest in key chemical transformations at the two primary reactive sites: the aldehyde group and the C4-substituent.

Reactivity of the Aldehyde Group: A Tale of Two Electrophilicities

The aldehyde functionality is a hub for nucleophilic addition reactions.[5][6] The rate and success of these reactions are highly dependent on the electrophilicity of the carbonyl carbon.

The electron-withdrawing nature of the bromine atom in 4-bromothiophene-3-carbaldehyde makes its carbonyl carbon significantly more electron-deficient and thus more susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, cyanide).[7][8] Conversely, the electron-donating methylthio group in 4-(methylthio)thiophene-3-carbaldehyde reduces the electrophilicity of its carbonyl carbon, potentially leading to slower reaction rates or requiring stronger nucleophiles or more forcing conditions.

-

Oxidation : Both aldehydes can be readily oxidized to their corresponding carboxylic acids using standard reagents like sodium chlorite (Pinnick oxidation). The thiophene ring itself is relatively stable to many oxidizing agents.[2][9] However, with stronger oxidants like hydrogen peroxide catalyzed by methyltrioxorhenium(VII), the sulfur atom in the 4-(methylthio) derivative can be oxidized to a sulfoxide and then a sulfone.[10] This offers a secondary reaction pathway not available to the bromo-analogue, which can be used to further modulate the electronic properties of the molecule.

-

Reduction : The reduction of the aldehyde to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) is a straightforward transformation for both compounds. Reaction rates may be slightly faster for the more electrophilic 4-bromo derivative, but high yields are generally expected for both substrates under standard conditions.

Reactivity at the 4-Position: The Cross-Coupling Gateway vs. Sulfur Chemistry